molecular formula C9H9ClFNO B13052488 1-Amino-1-(4-chloro-3-fluorophenyl)acetone

1-Amino-1-(4-chloro-3-fluorophenyl)acetone

Katalognummer: B13052488
Molekulargewicht: 201.62 g/mol
InChI-Schlüssel: KBSXAWPZTHGPDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(4-chloro-3-fluorophenyl)acetone is an organic compound with the molecular formula C9H9ClFNO It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, which is further connected to an acetone moiety

Vorbereitungsmethoden

The synthesis of 1-Amino-1-(4-chloro-3-fluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoroacetophenone with ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Amino-1-(4-chloro-3-fluorophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(4-chloro-3-fluorophenyl)acetone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(4-chloro-3-fluorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, such as halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-(4-chloro-3-fluorophenyl)acetone can be compared with other similar compounds, such as:

    1-Amino-1-(4-chlorophenyl)acetone: Lacks the fluoro group, which may result in different chemical and biological properties.

    1-Amino-1-(4-fluorophenyl)acetone: Lacks the chloro group, which can also affect its reactivity and interactions.

    1-Amino-1-(3-chloro-4-fluorophenyl)acetone: Has a different substitution pattern on the phenyl ring, which can influence its chemical behavior and applications.

The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various applications.

Eigenschaften

Molekularformel

C9H9ClFNO

Molekulargewicht

201.62 g/mol

IUPAC-Name

1-amino-1-(4-chloro-3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H9ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3

InChI-Schlüssel

KBSXAWPZTHGPDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.